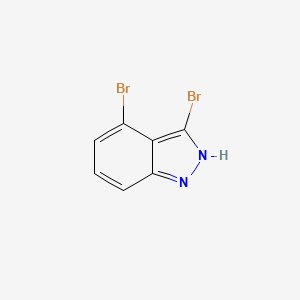

3,4-Dibromo-1H-indazole

Descripción

Significance of the Indazole Scaffold in Chemical and Biomedical Sciences

The indazole ring system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This term is used to describe molecular frameworks that can bind to multiple, diverse biological targets, making them highly valuable starting points for drug discovery. researchgate.net The significance of the indazole core is underscored by its presence in a variety of approved drugs and clinical candidates. mdpi.com

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

Anticancer nih.gov

Anti-inflammatory nih.gov

Antimicrobial nih.gov

Antiviral nih.gov

Kinase inhibition mdpi.com

The therapeutic potential of indazoles stems from their ability to mimic the structure of endogenous ligands and interact with biological macromolecules such as enzymes and receptors. researchgate.net The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. jmchemsci.com Furthermore, the bicyclic aromatic system provides a rigid framework that can be readily functionalized to optimize binding affinity and pharmacokinetic properties. mdpi.com

The synthetic accessibility of the indazole scaffold further enhances its appeal. researchgate.net A wide array of synthetic methodologies has been developed to introduce various substituents onto the indazole ring, enabling the creation of large and diverse chemical libraries for screening and structure-activity relationship (SAR) studies. rsc.orgontosight.ai

Rationale for Research on 3,4-Dibromo-1H-indazole within Heterocyclic Chemistry

The specific focus on this compound in academic research is primarily driven by its utility as a versatile synthetic intermediate. The two bromine atoms on the indazole core are key functional groups that open up a vast landscape of chemical transformations. Halogenated indazoles, in general, are valuable precursors for the synthesis of more complex substituted indazoles. chim.it

The bromine atoms at the C3 and C4 positions serve as "handles" for a variety of powerful cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents with a high degree of control and selectivity.

The primary research rationale for utilizing this compound can be summarized as follows:

Versatile Building Block: It serves as a foundational molecule for the construction of more elaborate indazole derivatives. The differential reactivity of the two bromine atoms can potentially allow for sequential and site-selective functionalization.

Access to Novel Chemical Space: By employing various cross-coupling strategies, researchers can synthesize novel indazole-based compounds that would be difficult to access through other synthetic routes. This exploration of new chemical space is crucial for the discovery of molecules with unique biological activities or material properties.

Strategic Intermediate for Target-Oriented Synthesis: In the synthesis of specific, complex target molecules, such as potential drug candidates, this compound can be a key strategic intermediate. The bromine atoms can be replaced with other functional groups at precise stages of a multi-step synthesis. researchgate.net For example, dihaloindazoles have been utilized in the synthesis of symmetrical and unsymmetrical 3,4-diarylindazole derivatives. researchgate.net

The table below provides an overview of the key properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₄Br₂N₂ |

| Molecular Weight | 275.93 g/mol |

| CAS Number | 885521-68-6 |

| Appearance | Solid |

| Class | Heterocyclic Compound |

The strategic placement of two bromine atoms on the indazole scaffold makes this compound a highly valuable tool for chemists. Its role as a versatile building block facilitates the exploration of new chemical entities with the potential for significant contributions to medicinal chemistry and materials science. Research involving this compound is instrumental in expanding the chemical toolbox and enabling the synthesis of the next generation of functional molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dibromo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWRYEIOYGPYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646264 | |

| Record name | 3,4-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-68-6 | |

| Record name | 3,4-Dibromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Dibromo 1h Indazole

Strategies for the Direct Synthesis of 3,4-Dibromo-1H-indazole

The direct synthesis of this compound can be approached through two primary strategies: the regioselective bromination of a pre-formed indazole ring or the construction of the indazole ring system from appropriately substituted precursors.

The introduction of bromine atoms onto the 1H-indazole core is a common method for producing halogenated derivatives. Achieving the specific 3,4-dibromo substitution pattern requires careful control of reaction conditions to ensure the desired regioselectivity.

The C-3 position of the indazole ring is particularly susceptible to electrophilic substitution. N-bromosuccinimide (NBS) is a widely employed reagent for the regioselective bromination of the 3-position of the indazole system in various solvents such as acetonitrile, chloroform, or methanol. chim.it The synthesis of this compound would likely involve a multi-step process, potentially starting with a 4-substituted indazole. For instance, a 4-amino-1H-indazole could be a viable starting material. A Sandmeyer-type reaction could be used to replace the amino group with a bromine atom, followed by a subsequent regioselective bromination at the C-3 position using a reagent like NBS.

Alternatively, direct bromination of 1H-indazole can lead to a mixture of products. The challenge lies in controlling the reaction to favor the 3,4-disubstituted product over other possible isomers. The presence of a directing group or the use of specific catalysts can influence the position of bromination.

Constructing the 1H-indazole ring from acyclic or other cyclic precursors is a fundamental strategy in heterocyclic chemistry. nih.govorganic-chemistry.org For the synthesis of this compound, this approach would involve starting materials that already contain the necessary bromine atoms.

Several general methods for indazole synthesis can be adapted, including:

Intramolecular Cyclization of Hydrazones: A common route involves the cyclization of ortho-haloarylhydrazones. nih.gov To obtain a 4-bromo-1H-indazole derivative, one could start with a 2,5-dibromobenzaldehyde (B1315430) or a related ketone. Condensation with hydrazine (B178648) would form the corresponding hydrazone, which could then undergo an intramolecular cyclization, often mediated by a copper or palladium catalyst, to form the indazole ring. thieme-connect.com The resulting 4-bromo-1H-indazole could then be selectively brominated at the C-3 position.

[3+2] Cycloaddition Reactions: The 1H-indazole skeleton can be formed via a [3+2] annulation approach using arynes and hydrazones. organic-chemistry.org Employing a 3-bromo-substituted aryne in a reaction with a suitable hydrazone could potentially lead to the formation of the 4-bromo-1H-indazole core.

Reductive Cyclization: The reductive cyclization of o-nitro-ketoximes is another established method for synthesizing 1H-indazoles. researchgate.net Utilizing a starting material such as a 2-nitro-5-bromophenyl ketone could provide a pathway to the 4-bromo-1H-indazole intermediate after oximation and subsequent reductive cyclization.

Advanced Synthetic Transformations and Functionalization of this compound Derivatives

The presence of two distinct carbon-bromine bonds in this compound allows for a wide range of subsequent functionalization reactions. These transformations are crucial for developing new chemical entities with potential applications in various fields.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the derivatization of halo-indazoles. nih.govresearchgate.net The differential reactivity of the C3-Br and C4-Br bonds can potentially allow for selective or sequential couplings.

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron compound with an organic halide, is highly effective for the arylation, heteroarylation, and vinylation of bromoindazoles. nih.govresearchgate.netlibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base. yonedalabs.com For this compound, both bromine atoms can be substituted, leading to 3,4-disubstituted indazoles. By carefully controlling stoichiometry and reaction conditions, it may be possible to achieve mono-substitution at either the 3- or 4-position. Few protocols have been reported for the direct Suzuki-Miyaura cross-coupling on N-unprotected (NH) 3-bromoindazoles, which often require specific conditions like microwave irradiation to achieve good yields. researchgate.net

| Catalyst | Base | Solvent | Product Type | Yield | Reference |

| PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/Water | Arylated Indazole | Good | nih.gov |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/Water | 3-Aryl-1H-indazol-5-amine | Good to Excellent | researchgate.net |

| PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | C7-Arylated Indazole | Moderate to Good | nih.gov |

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgchem-station.com This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org For this compound, Negishi coupling provides a powerful method for introducing a wide variety of alkyl, alkenyl, and aryl substituents at the 3- and 4-positions. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comorganic-chemistry.org

Beyond metal-catalyzed couplings, the bromine atoms on the indazole ring can be involved in classical substitution reactions.

Electrophilic Substitution: The indazole ring itself is an aromatic system and can undergo further electrophilic substitution, such as nitration or halogenation. The positions of substitution are directed by the existing bromine atoms and the electronic nature of the bicyclic system. Computational studies on substituted indazoles have been used to predict the reactivity and regioselectivity of electrophilic attack. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the bromine atoms and the pyrazole (B372694) portion of the indazole ring can activate the benzene (B151609) ring towards nucleophilic aromatic substitution. byjus.commasterorganicchemistry.com Strong nucleophiles can displace one or both bromine atoms, particularly if the reaction is facilitated by activating groups or specific reaction conditions. This provides a direct route to introduce oxygen, nitrogen, or sulfur nucleophiles onto the indazole core. rsc.orgresearchgate.net The reaction mechanism typically involves the formation of a Meisenheimer complex. masterorganicchemistry.com

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. mdpi.com This approach avoids the pre-functionalization (e.g., halogenation) of the substrate, although in the case of this compound, it would be applied to the remaining C-H bonds on the ring (e.g., at C5, C6, or C7).

Transition metals, particularly palladium and rhodium, are commonly used to catalyze these reactions. nih.govresearchgate.net For instance, Rh(III)-catalyzed C-H/C-H cross-coupling of aldehyde phenylhydrazones has been used to construct the indazole ring system itself. nih.govresearchgate.net For a pre-formed dibromo-indazole, C-H activation could be used for direct arylation or alkylation at the available C-H positions, offering a complementary strategy to cross-coupling reactions for building molecular complexity. researchgate.net

Nitrosation and Halogenation as Key Intermediate Steps

A classical and foundational method for constructing the indazole core involves the intramolecular cyclization of an appropriately substituted aniline (B41778) derivative. This pathway often utilizes nitrosation to form a key intermediate, which then cyclizes to create the bicyclic indazole structure.

One established route to the indazole ring system begins with the nitrosation of o-alkyl anilines or related compounds. chemicalbook.comorgsyn.org For the specific synthesis of this compound, a plausible synthetic pathway would start with a pre-brominated aniline precursor. The core reaction involves treating the aniline with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt. This intermediate can then undergo a spontaneous or induced intramolecular cyclization to yield the indazole ring.

The bromination steps can be strategically placed either on the starting aniline or on the resulting indazole core. For instance, direct halogenation of the indazole ring is a common subsequent step to introduce bromine atoms at specific positions. chemicalbook.com However, controlling the regioselectivity of this direct halogenation can be challenging, often leading to a mixture of products. nih.gov Therefore, starting with a precursor that already contains the desired bromine substitution pattern is often a more controlled approach.

Green Chemistry Approaches in this compound Synthesis

In response to the environmental impact of traditional chemical syntheses, green chemistry principles are increasingly being applied to the preparation of halogenated heterocycles. bohrium.comnih.gov These approaches focus on reducing hazardous waste, minimizing energy consumption, and using safer reagents and solvents. samipubco.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.govjchr.org

While a specific microwave-assisted protocol for the synthesis of this compound is not extensively documented, the functionalization of indazoles using microwave irradiation is recognized as a useful green synthetic method. researchgate.net For example, the bromination of an indazole core, a key step in producing the target compound, can be significantly accelerated. A comparison between conventional and microwave-assisted methods for a typical bromination reaction highlights the efficiency of the latter.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours (e.g., 6-18 h) | Minutes (e.g., 5-30 min) |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good | Good to Excellent |

| Byproduct Formation | Can be significant | Often reduced |

This table provides a generalized comparison based on typical outcomes in microwave-assisted synthesis of related heterocyclic compounds. nih.govjchr.org

Sustainable Catalysis in Brominated Indazole Preparation

A key aspect of green chemistry is the development of sustainable catalytic processes that avoid hazardous reagents and metal contaminants. In the context of preparing brominated indazoles, this involves moving away from toxic and difficult-to-handle elemental bromine (Br₂) and employing safer, more selective brominating agents. nih.gov

N-bromosuccinimide (NBS) has become a widely used alternative for the bromination of indazoles. chim.it It is a solid, making it safer to handle than liquid bromine, and often provides higher regioselectivity. nih.gov Research has focused on developing metal-free catalytic systems for bromination using NBS, which prevents contamination of the final product with residual metals and aligns with green chemistry principles. rsc.org

Furthermore, the choice of solvent is critical for a sustainable process. Studies have shown that the bromination of indazole derivatives can be effectively carried out in environmentally benign solvents such as ethanol (B145695) or even water, replacing traditional volatile organic compounds (VOCs). nih.govresearchgate.net These metal-free conditions in green solvents represent a significant advance in the sustainable preparation of brominated indazoles. rsc.org

| Solvent | Temperature (°C) | Time (h) | Yield of Mono-brominated Product | Reference |

|---|---|---|---|---|

| Acetonitrile (MeCN) | 50 | 2 | 98% | nih.gov |

| Water (H₂O) | 95 | 5 | 96% | nih.gov |

| Ethanol (EtOH) | 50 | 2 | 97% | nih.gov |

| Methanol (CH₃OH) | 50 | 2 | Decreased Yield | nih.gov |

Data is based on the mono-bromination of a model indazole compound as reported in the literature. nih.gov The results demonstrate that high yields can be achieved in greener solvents like water and ethanol under metal-free conditions. nih.gov Increasing the equivalents of NBS under these conditions can lead to poly-halogenated products. nih.govrsc.org

Structural Characterization and Spectroscopic Investigations of 3,4 Dibromo 1h Indazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3,4-Dibromo-1H-indazole, the spectrum is expected to show signals corresponding to the N-H proton and the three aromatic protons on the benzene (B151609) ring (H-5, H-6, and H-7). The N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm) due to its acidic nature. rsc.org The aromatic protons would appear in the range of δ 7.0-8.5 ppm. The bromine atoms at positions 3 and 4 significantly influence the chemical shifts of the adjacent protons, causing them to shift downfield due to inductive effects. The coupling patterns (splitting) between the adjacent aromatic protons would allow for their specific assignment.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. A spectrum for this compound would display seven distinct signals, one for each carbon atom. The carbons directly bonded to the electronegative bromine atoms (C-3 and C-4) would be significantly deshielded and appear at lower field. Carbons bonded to nitrogen (C-3, C-7a) would also show characteristic shifts. cdnsciencepub.com By comparing the observed chemical shifts with those of unsubstituted indazole and other halogenated derivatives, a complete assignment of the carbon skeleton can be achieved. researchgate.net

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 (N-H) | ~12-14 (broad s) | - |

| 3 | - | ~120-130 |

| 3a | - | ~140-145 |

| 4 | - | ~115-125 |

| 5 | ~7.6-7.8 (d) | ~125-130 |

| 6 | ~7.2-7.4 (t) | ~122-127 |

| 7 | ~7.9-8.1 (d) | ~110-115 |

| 7a | - | ~135-140 |

Note: Predicted values are based on data from unsubstituted indazole and related halogenated derivatives. rsc.orgwiley-vch.de Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR is a powerful tool for directly probing the electronic environment of nitrogen atoms within a molecule. researchgate.net This technique is particularly valuable for studying heterocyclic compounds like indazole, which can exist in different tautomeric forms. researchgate.net The two common tautomers are 1H-indazole and 2H-indazole, with the 1H form generally being more stable. researchgate.net The chemical shifts of the N-1 and N-2 nuclei are significantly different in each tautomer, allowing for their unambiguous identification and quantification in solution. bohrium.com For this compound, ¹⁵N NMR would confirm the predominance of the 1H-tautomer.

X-ray Crystallography for Definitive Absolute Structure Determination

For this compound, a single-crystal X-ray structure would confirm the planar indazole ring system, the precise locations of the bromine atoms at the C3 and C4 positions, and the N-H proton on the N1 position. nih.gov It would also reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the N-H group. mdpi.comacs.org This technique is considered the gold standard for absolute structure determination.

Mass Spectrometry for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. chemguide.co.uk

For this compound (C₇H₄Br₂N₂), the mass spectrum would show a characteristic molecular ion peak cluster. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Consequently, a molecule containing two bromine atoms will exhibit a distinctive pattern of three peaks for the molecular ion (M, M+2, M+4) with relative intensities of approximately 1:2:1. docbrown.info This isotopic signature is a powerful confirmation of the presence of two bromine atoms in the molecule.

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the calculation of the exact molecular formula, which further confirms the compound's identity. rsc.org The fragmentation pattern, resulting from the breakdown of the molecular ion in the mass spectrometer, can also provide clues about the molecule's structure and can be used to identify and profile any potential impurities. libretexts.org

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₄Br₂N₂ |

| Molecular Weight (monoisotopic) | 273.87 g/mol (for ⁷⁹Br) |

| Molecular Ion Peaks (m/z) | ~274, 276, 278 |

| Relative Intensity Ratio | ~1:2:1 |

Note: The m/z values correspond to the isotopic combination of [C₇H₄(⁷⁹Br)₂N₂]⁺, [C₇H₄(⁷⁹Br)(⁸¹Br)N₂]⁺, and [C₇H₄(⁸¹Br)₂N₂]⁺. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods provide a "fingerprint" spectrum that is unique to the compound and are excellent for identifying the functional groups present.

In the IR spectrum of this compound, a characteristic absorption band for the N-H stretching vibration would be expected in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the indazole ring would produce a series of bands in the 1400-1650 cm⁻¹ fingerprint region. wiley-vch.de The C-Br stretching vibrations would be observed at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy, which relies on light scattering, is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com It would complement the IR data, providing strong signals for the aromatic ring vibrations and the C-Br bonds. nih.gov Analysis of both IR and Raman spectra provides a comprehensive profile of the molecule's functional groups and bonding structure. americanpharmaceuticalreview.comnih.gov

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch | 3100 - 3400 | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| C=N / C=C ring stretch | 1400 - 1650 | IR, Raman |

| C-Br stretch | 500 - 700 | IR, Raman |

Biological Activities and Pharmacological Potential of 3,4 Dibromo 1h Indazole Derivatives

Anticancer and Antitumor Activities

Indazole derivatives have been extensively investigated for their potential as anticancer agents, with several compounds having been approved for clinical use. researchgate.netmdpi.com Their mechanisms of action are diverse, often involving the inhibition of key proteins that regulate cancer cell proliferation, survival, and metastasis. benthamdirect.com

Kinase Inhibition Profiles (e.g., Tyrosine Kinases, MAPKAP Kinases, GSK3, LRRK2)

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. researchgate.net The indazole moiety is recognized as a highly valuable heterocyclic scaffold for the development of kinase inhibitors. semanticscholar.org

Tyrosine Kinases: Many indazole-based compounds are potent inhibitors of tyrosine kinases. For instance, derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Tropomyosin receptor kinase (TRK). researchgate.netencyclopedia.pubresearchgate.net Axitinib and Pazopanib are examples of FDA-approved tyrosine kinase inhibitors built on an indazole framework. mdpi.com A series of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives have been reported as potent type II TRK inhibitors, showing activity against acquired resistance mutations. researchgate.net

Serine/Threonine Kinases: The inhibitory activity of indazoles extends to serine/threonine kinases. Potent inhibitors have been identified for Aurora kinases, Rho-associated coiled-coil kinases (ROCK), and Pim kinases, all of which are implicated in tumorigenesis. researchgate.netacs.orgresearchgate.net For example, 3-(pyrrolopyridin-2-yl)indazole derivatives showed significant inhibitory activity against Aurora kinase A, with IC50 values in the nanomolar range. researchgate.net

Other Kinases: Research has also highlighted indazole derivatives as inhibitors of Glycogen Synthase Kinase 3 (GSK-3) and c-Jun N-terminal kinase 3 (JNK3). researchgate.netgoogle.com A series of 1H-indazole-3-carboxamide derivatives were identified as potential inhibitors of human GSK-3. researchgate.net An indazole scaffold was also developed into a potent and highly selective JNK3 inhibitor with an IC50 of 5 nM. google.com

| Compound/Derivative Class | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 1H-Indazole-3-carboxamide derivative (Compound 50) | GSK-3 | 0.35 µM | researchgate.net |

| N-substituted prolinamido indazole (Compound 67a) | ROCK I | 0.42 µM | researchgate.net |

| 3-(Pyrrolopyridin-2-yl)indazole derivative (Compound 54a) | Aurora kinase A | 32 nM | researchgate.net |

| 1H-Indazole amide derivative (Compound 116) | ERK1/2 | 9.3 ± 3.2 nM | encyclopedia.pub |

| Aza-indazole derivative (Compound 3) | JNK3 | 5 nM | google.com |

| 1H-Indazole derivative (Compound 109) | EGFR T790M | 5.3 nM | encyclopedia.pub |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Indazole derivatives have emerged as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair. PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.

Niraparib (MK-4827), an indazole-containing compound, is a clinically approved PARP inhibitor for the treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancer. mdpi.com Niraparib, identified as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, demonstrates potent inhibition of both PARP-1 and PARP-2. In enzymatic assays, it exhibited IC50 values of 3.8 nM for PARP-1 and 2.1 nM for PARP-2. In cellular assays, it inhibited PARP activity with an EC50 of 4 nM and suppressed the proliferation of cancer cells with mutant BRCA-1 and BRCA-2.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Niraparib (MK-4827) | PARP-1 | 3.8 nM | |

| PARP-2 | 2.1 nM |

Modulation of Cellular Respiration in Cancer Cells

Certain indazole derivatives have been shown to interfere with the energy metabolism of cancer cells, a critical pathway for their rapid growth and proliferation. Cancer cells exhibit altered metabolism, often relying on high rates of glycolysis even in the presence of oxygen (the Warburg effect), but mitochondrial respiration remains crucial for energy production and biosynthesis. google.com

Lonidamine, a 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid derivative, is a notable example of an indazole compound that modulates cancer cell bioenergetics. acs.org It has been reported to alter the energy metabolism of tumor cells by inhibiting both glycolysis and mitochondrial respiration. Lonidamine interferes with several key metabolic targets, including the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC), which reduces the uptake of pyruvate into the mitochondria, and the inhibition of hexokinase II. encyclopedia.pubacs.org A mitochondria-targeted version of Lonidamine, Mito-LND, has been shown to inhibit mitochondrial bioenergetics, leading to increased reactive oxygen species (ROS) and mitochondrial oxidative stress, ultimately inducing cancer cell death. encyclopedia.pub

Anti-inflammatory and Immunomodulatory Effects

Beyond their anticancer properties, indazole derivatives have demonstrated significant potential in modulating inflammatory and immune responses. mdpi.com These activities often stem from their ability to inhibit enzymes and signaling pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Research has led to the development of novel indazole and aza-indazole derivatives with high affinity and selectivity for the COX-2 enzyme. Through structural modifications, a lead compound was identified that exhibited effective COX-2 inhibitory activity with an IC50 value of 0.409 µM and excellent selectivity over COX-1. This highlights the potential of the indazole scaffold in designing potent and selective anti-inflammatory agents. mdpi.com

| Compound Class | Target Enzyme | Inhibitory Concentration (IC50) | Selectivity | Reference |

|---|---|---|---|---|

| (Aza)indazole Derivative (Compound 16) | COX-2 | 0.409 µM | Excellent vs. COX-1 |

Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1, TNF-alpha)

Pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), are critical mediators of the inflammatory response. Their overproduction is implicated in a wide range of inflammatory diseases. researchgate.net Indazole derivatives have been shown to modulate the production of these key cytokines.

Studies have demonstrated that indazole and its derivatives can significantly inhibit pro-inflammatory cytokines, including TNF-α and IL-1β, in a concentration-dependent manner. researchgate.net One specific indazole derivative, compound 165, was found to potently and dose-dependently inhibit muramyl dipeptide (MDP)-stimulated TNF-α production with an IC50 of 8 nM. encyclopedia.pub This compound also significantly inhibited both TNF-α and IL-6 production in human biopsy assays from patients with Crohn's disease and ulcerative colitis. encyclopedia.pub Furthermore, some substituted 4,5-dihydro-2H-indazole derivatives have shown promising anti-inflammatory activity by inhibiting TNF-alpha and IL-6 with 90-100% inhibition at a 10 µM concentration. The development of indazole derivatives as modulators of Interleukin-1 Receptor-Associated Kinase (IRAK), a key component of the IL-1 signaling pathway, further underscores their immunomodulatory potential.

Antimicrobial and Antifungal Efficacy

Derivatives of bromo-indazole have emerged as a promising class of antibacterial agents, with notable activity against a range of bacterial pathogens. A significant mechanism of action for these compounds is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov

A series of novel 4-bromo-1H-indazole derivatives have been synthesized and evaluated for their in vitro antibacterial activity. These compounds demonstrated notable efficacy, particularly against Gram-positive bacteria. nih.gov The primary mechanism of action for this class of compounds is the inhibition of FtsZ, a protein that assembles into a ring structure (the Z-ring) at the site of cell division. Inhibition of FtsZ disrupts the formation of the Z-ring, leading to a blockage of cytokinesis and ultimately bacterial cell death. nih.gov

The antibacterial spectrum of these 4-bromo-1H-indazole derivatives was found to be most effective against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, certain derivatives exhibited significantly more potent activity against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov For instance, compounds 12 and 18 in the study were found to be 256-fold more active than 3-MBA against this resistant strain. nih.gov

| Compound | Target Bacteria | Activity (MIC, µg/mL) | Fold-increase in Activity vs. 3-MBA |

|---|---|---|---|

| Compound 9 | S. pyogenes PS | 4 | 32 |

| Compound 12 | Penicillin-resistant S. aureus | - | 256 |

| Compound 18 | Penicillin-resistant S. aureus | - | 256 |

| Compound 18 | S. aureus ATCC29213 | - | 64 |

Some of these synthesized compounds also displayed moderate inhibition of cell division against S. aureus ATCC25923, Escherichia coli ATCC25922, and Pseudomonas aeruginosa ATCC27853. nih.gov

The emergence of fungal resistance to existing therapies has necessitated the search for new antifungal agents. frontiersin.org Indazole derivatives have been investigated for their potential to address this need, with some compounds showing promising activity against various Candida species, which are common causes of fungal infections in humans. nih.gov

| Compound | Substituent Groups | Activity vs. Fungal Strains | Comparison to Fluconazole |

|---|---|---|---|

| 27 | -Cl | More potent | More potent |

| 28 | -NO2 | More potent | More potent |

| 30 | -Br | More potent | More potent |

| 32 | -Br | More potent | More potent |

The findings suggest that the indazole scaffold is a viable starting point for the development of new antifungal drugs. The presence of halogen groups, including bromine, appears to be favorable for antifungal activity in this class of compounds.

Neurological and Central Nervous System Applications

Monoamine oxidase (MAO) inhibitors are a class of drugs that have been used in the treatment of depression and other neurological disorders. nih.govwikipedia.org These enzymes are responsible for the breakdown of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain. drugs.com The indazole core has been identified as a scaffold for the development of MAO inhibitors.

While there is no specific data on the MAO inhibitory activity of 3,4-Dibromo-1H-indazole, a study on 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) demonstrated that this related imidazole (B134444) derivative is a reversible and preferential MAO-A inhibitor with potential antidepressant activity. nih.gov It exhibited a 30-fold higher selectivity for MAO-A over MAO-B. nih.gov The antidepressant-like effects of this compound were linked to its ability to modulate the serotonergic and dopaminergic systems. nih.gov This suggests that the broader class of compounds, which could include indazole derivatives, has potential for development as MAO inhibitors.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a subtype of the serotonin receptor that is involved in various physiological processes, including nausea and vomiting. wikipedia.orgamegroups.org Antagonists of this receptor are used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. wikipedia.orgamegroups.org The indazole structure is a key feature in some potent 5-HT3 receptor antagonists. nih.gov

One of the well-known indazole-based 5-HT3 antagonists is Granisetron. nih.gov Research has shown that modification of the aromatic nucleus of existing compounds to include an indazole ring can lead to potent 5-HT3 receptor antagonists. nih.gov For example, the indazole derivative BRL 43694 was found to be a potent and selective 5-HT3 antagonist and an effective antiemetic agent. nih.gov This highlights the potential of the indazole scaffold in the design of new 5-HT3 receptor antagonists.

5-HT6 Receptor Antagonism

The 5-HT6 receptor is primarily located in the central nervous system and is a target for the development of drugs to treat cognitive disorders, such as Alzheimer's disease and schizophrenia. nih.govnih.gov Antagonists of the 5-HT6 receptor have shown promise in improving cognitive function in animal models. nih.govnih.gov

While there is no direct evidence of 5-HT6 receptor antagonism by this compound, the indazole ring is a component of some known 5-HT6 receptor antagonists. For instance, a series of N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives were designed as potent 5-HT6 receptor ligands. nih.gov One of the compounds from this series demonstrated distinct pro-cognitive and antidepressant-like properties in animal models. nih.gov This suggests that the indazole scaffold could be incorporated into the design of novel 5-HT6 receptor antagonists.

Other Emerging Biological Applications

The versatility of the indazole scaffold has led to its exploration in other therapeutic areas, including cancer and inflammation.

Anticancer Activity

Indazole derivatives are present in several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, which function as kinase inhibitors. researchgate.netnih.gov The indazole structure is considered a "privileged structure" in medicinal chemistry for its ability to serve as a scaffold for the development of new anticancer agents. researchgate.netnih.gov Various substituted indazole derivatives have demonstrated significant anti-cancer activity in both in vitro and in vivo studies. nih.gov For example, certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against various human cancer cell lines, including lung, leukemia, prostate, and hepatoma cells. nih.govdntb.gov.ua One such compound was found to induce apoptosis and affect the cell cycle in a concentration-dependent manner. dntb.gov.ua

Anti-inflammatory Activity

Indazole and its derivatives have also been shown to possess marked anti-inflammatory activity. nih.gov Studies have indicated that the anti-inflammatory effects of indazoles may be mediated through the inhibition of cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov In a study on the anti-inflammatory activity of indazole, it was found to significantly reduce carrageenan-induced paw edema in rats in a dose-dependent manner. nih.gov Furthermore, indazole derivatives have been shown to inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-1β in a concentration-dependent manner. nih.gov

Antiviral Properties

Research into the antiviral potential of indazole derivatives has identified certain structural features that are conducive to activity against various viral strains. While specific studies focusing exclusively on this compound derivatives are limited, research on related substituted indazoles provides valuable insights.

A study focused on the development of novel anti-influenza agents identified a class of indazole-containing compounds that target the interaction between the PA and PB1 subunits of the viral RNA polymerase. Within this series, it was observed that di-substitution on the benzene (B151609) ring of the indazole core at the 3 and 4 positions resulted in the most potent antiviral activities. One of the most effective compounds in this study featured substitutions at these positions, exhibiting significant efficacy against different influenza strains, including a pandemic H1N1 strain and an influenza B strain. Mechanistic studies confirmed that this compound binds to the PA subunit, thereby disrupting the crucial PA-PB1 protein-protein interaction necessary for viral replication. This finding suggests that the 3,4-disubstituted indazole scaffold is a promising starting point for the development of new anti-influenza therapeutics.

While the aforementioned study did not specifically investigate a 3,4-dibromo derivative, the superior activity of the 3,4-disubstituted analogue underscores the importance of substitution at these positions for antiviral potency. Further investigation is warranted to determine if a 3,4-dibromo substitution pattern on the indazole ring could yield similar or enhanced antiviral effects.

Antispermatogenic Activity

A significant area of investigation for indazole derivatives has been in the development of non-hormonal male contraceptives. Certain halogenated 1-benzyl-indazole-3-carboxylic acids have been shown to possess potent antispermatogenic activity.

One of the key compounds identified in this line of research is 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid. This compound, a derivative of a dibromo-substituted indazole, has demonstrated notable effects on spermatogenesis. Studies have shown that this and related halogenated indazole-3-carboxylic acids can effectively inhibit testicular function, leading to a reduction in sperm production. The mechanism of action is believed to involve the disruption of the normal processes of sperm cell development and maturation within the testes. The potency of these compounds has opened a new avenue for the research and development of male contraceptive agents.

The research in this area highlights the significant impact that bromine substitution on the indazole scaffold can have on biological activity, specifically in the context of reproductive health.

| Compound | Observed Activity |

| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | Potent antispermatogenic activity |

This table summarizes the reported antispermatogenic activity of a key dibromo-indazole derivative.

Modulation of Antioxidant Enzymes (e.g., Paraoxonase 1)

Paraoxonase 1 (PON1) is a crucial antioxidant enzyme associated with high-density lipoproteins (HDL) that plays a protective role against oxidative stress, which is implicated in various diseases. The modulation of PON1 activity by small molecules is an area of active research.

Studies have been conducted to evaluate the in vitro effects of various indazole derivatives on the activity of human serum PON1. Research has shown that several bromo-substituted 1H-indazoles act as inhibitors of this enzyme. Specifically, compounds such as 4-bromo-1H-indazole and 6-bromo-1H-indazole have been found to decrease hPON1 activity in a dose-dependent manner. The inhibitory mechanism for these compounds was determined to be competitive, indicating that they likely interact with the active site of the enzyme.

The following table presents the inhibitory constants (Ki) for some bromo-indazole derivatives against human PON1:

| Compound | Inhibition Constant (Ki) in µM | Inhibition Type |

| 4-bromo-1H-indazole | 26.0 ± 3.00 | Competitive |

| 6-bromo-1H-indazole | Not specified | Competitive |

This table details the inhibitory effects of specific bromo-indazole derivatives on human Paraoxonase 1.

While these studies did not specifically test this compound, the demonstrated inhibitory activity of mono-bromo-substituted indazoles suggests that di-bromo derivatives could also modulate PON1 activity. The position and number of bromine atoms on the indazole ring are likely to influence the potency and nature of this interaction. Further research is needed to elucidate the specific effects of 3,4-dibromo substitution on PON1 and other antioxidant enzymes.

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization Leveraging the 3,4-Dibromo-1H-indazole Core

A critical step in drug discovery is the identification and optimization of lead compounds. A lead compound is a chemical structure that has pharmacological or biological activity likely to be therapeutically useful, but may have suboptimal properties that require modification to obtain a better drug candidate.

A thorough search of scientific databases and patent literature did not yield specific examples of this compound being used as a foundational lead compound for optimization in a drug discovery program. While numerous studies detail the synthesis and biological evaluation of various substituted indazoles, the starting point for these explorations is often a different indazole derivative. The influence of the specific 3,4-dibromo substitution pattern on target affinity, selectivity, and pharmacokinetic properties has not been detailed in the available literature.

Structure-Activity Relationship (SAR) Studies of Brominated Indazoles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies guide the design of more potent and selective analogs.

While there is extensive research on the SAR of various indazole series, specific and detailed SAR studies centered on derivatives of this compound are not described in the accessible literature. General SAR studies on other brominated indazoles have been reported, often indicating that the position and nature of the halogen substituent can significantly impact biological activity. For instance, bromine atoms can act as hydrogen bond acceptors, influence the electronic properties of the ring system, and provide a handle for further chemical modification through cross-coupling reactions. However, without specific data on this compound derivatives, it is not possible to construct a detailed SAR table or provide specific research findings for this particular scaffold.

Strategic Use of Indazole as a Bioisostere in Rational Drug Design

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological properties. The indazole ring is a well-known bioisostere for other aromatic systems, such as indole and naphthalene, and can offer advantages in terms of metabolic stability and patentability.

The general principle of using the indazole nucleus as a bioisostere is well-documented. However, specific instances of this compound being strategically employed as a bioisosteric replacement in rational drug design are not reported in the available scientific literature. The specific electronic and steric effects of the two bromine atoms would undoubtedly influence its bioisosteric potential, but without concrete examples and comparative data, a detailed analysis cannot be provided.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 3,4-Dibromo-1H-indazole

The current research landscape for this compound is best described as nascent. Publicly available information is largely confined to its identification and basic chemical properties, with a notable absence of in-depth studies on its synthesis, reactivity, and biological activity.

Key Observations:

Limited Synthesis Data: There are no specific, optimized, and published synthetic routes exclusively for this compound. Its synthesis would likely rely on general methods for indazole formation followed by or preceded by bromination, but the specific yields, regioselectivity, and purification challenges remain undocumented.

No Biological Evaluation: To date, there are no published reports on the biological or pharmacological activity of this compound. While many halogenated indazoles exhibit potent activities, the specific effects of dibromination at the 3 and 4 positions are unknown. nih.govbohrium.com

Physicochemical Properties Undetermined: Detailed experimental data on properties such as solubility, pKa, and crystal structure are not available.

The following table summarizes the known information for this compound:

| Property | Value |

| CAS Number | 885521-68-6 |

| Molecular Formula | C₇H₄Br₂N₂ |

| Molecular Weight | 275.93 g/mol |

| Purity | Typically offered at 95+% by commercial suppliers |

Unexplored Avenues and Challenges in Indazole Chemistry and Biology

The study of indazoles, while extensive, still presents numerous challenges and opportunities for future research. These are particularly relevant to polysubstituted derivatives like this compound.

Unexplored Avenues:

Selective Functionalization: Developing methods for the selective functionalization of the indazole core, especially in the presence of multiple halogen substituents, is a significant area for exploration. For this compound, this could involve selective metal-halogen exchange or cross-coupling reactions at either the C3 or C4 position.

Novel Biological Targets: While indazoles are well-known as kinase inhibitors, their potential against other therapeutic targets remains underexplored. nih.gov The unique electronic properties conferred by the two bromine atoms in this compound might lead to novel interactions with different biological macromolecules.

Photocatalysis in Synthesis: The use of visible light-induced photocatalysis for the functionalization of indazoles is a growing field that could offer milder and more selective reaction conditions compared to traditional methods. researchgate.net

Challenges:

Regioselectivity: A primary challenge in the synthesis of polysubstituted indazoles is controlling the regioselectivity of the reactions. rsc.org Achieving the specific 3,4-dibromo substitution pattern without the formation of other isomers can be difficult.

Tautomerism: The existence of 1H- and 2H-tautomers in indazoles can complicate their synthesis and characterization, and can also influence their biological activity. bohrium.com

Limited Natural Availability: Indazoles are rare in nature, meaning their availability is almost entirely dependent on synthetic chemistry, which can be a lengthy and low-yielding process. bohrium.com

Perspectives on Industrial Scale-up and Translation to Clinical Applications

The journey of a chemical compound from a laboratory curiosity to an industrial product or a clinical therapeutic is fraught with challenges. For a compound like this compound, these challenges are magnified by the lack of foundational research.

Industrial Scale-up Considerations:

Process Safety and Sustainability: The large-scale synthesis of halogenated aromatic compounds requires careful consideration of process safety, including the management of potentially hazardous reagents and exothermic reactions. researchgate.net Green chemistry principles, such as the use of safer solvents and minimizing waste, are also crucial. rsc.org

Cost-Effectiveness: Developing a cost-effective and reproducible synthesis is paramount for industrial applications. This involves optimizing reaction conditions, minimizing the number of steps, and using readily available starting materials.

Flow Chemistry: The use of flow chemistry can offer advantages for the scale-up of indazole synthesis by improving safety, reproducibility, and scalability. nih.gov

Challenges in Clinical Translation:

Target Identification and Validation: The first step in developing a new drug is identifying and validating its biological target. escientificpublishers.com For this compound, this would require extensive screening and biological testing.

Pharmacokinetics and Toxicology: A potential drug candidate must have acceptable absorption, distribution, metabolism, and excretion (ADME) properties, as well as a favorable safety profile. nih.gov The presence of two bromine atoms could significantly impact these properties.

Clinical Trials: The clinical trial process is long, expensive, and has a high failure rate. nih.gov Many promising compounds fail at this stage due to a lack of efficacy or unforeseen side effects.

Q & A

Q. How can cryo-EM or X-ray crystallography elucidate the binding mechanism of this compound with its protein targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.